molecular formula C18H19IN2O3 B4201356 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)propanamide

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)propanamide

Cat. No.: B4201356
M. Wt: 438.3 g/mol
InChI Key: OWNWGISRDQJPBF-UHFFFAOYSA-N
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Description

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)propanamide is a complex organic compound with a unique structure This compound is characterized by its tricyclic core and the presence of an iodophenyl group, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)propanamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core and the introduction of the iodophenyl group. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as chromatography and recrystallization to obtain the desired product in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific molecular pathways.

    Industry: Its derivatives may find applications in materials science and the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)propanamide apart from similar compounds is the presence of the iodophenyl group. This group imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. Additionally, the tricyclic core structure contributes to its stability and versatility in various chemical reactions.

Properties

IUPAC Name

3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(4-iodophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN2O3/c19-12-3-5-13(6-4-12)20-14(22)7-8-21-17(23)15-10-1-2-11(9-10)16(15)18(21)24/h3-6,10-11,15-16H,1-2,7-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNWGISRDQJPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CCC(=O)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)propanamide
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3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)propanamide
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3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)propanamide
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3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)propanamide
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3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)propanamide
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3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-iodophenyl)propanamide

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